

#### what is the chemical structure of GZ-793A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | <i>GZ-</i> 793A |           |
| Cat. No.:            | B607905         | Get Quote |

An In-depth Technical Guide to GZ-793A, a Selective VMAT2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to **GZ-793A**, a selective inhibitor of the vesicular monoamine transporter-2 (VMAT2). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

### **Chemical Structure and Identity**

**GZ-793A** is a water-soluble analog of lobelane, a compound derived from the alkaloid lobeline. [1] Its systematic chemical name is (R)-3-[2,6-cis-Di(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol.[2][3][4] The hydrochloride salt form is also commonly referenced.[1][5][6]

- IUPAC Name: (2R)-3-[(2S,6R)-2,6-bis(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol
- Molecular Formula: C28H41NO4
- Key Structural Features: GZ-793A features a central piperidine ring with two cis-oriented 4-methoxyphenethyl groups at the 2 and 6 positions. An (R)-propane-1,2-diol moiety is attached to the piperidine nitrogen, which enhances its water solubility compared to its parent compound, lobelane.[7]

Below is a diagram representing the logical relationship of **GZ-793A** to its parent compounds.





Click to download full resolution via product page

**GZ-793A** is a structurally optimized analog of lobelane.

### **Mechanism of Action**

**GZ-793A** functions as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2).[8][9] VMAT2 is a transport protein located on synaptic vesicles responsible for sequestering cytosolic monoamines, such as dopamine, into the vesicles for subsequent release. By inhibiting VMAT2, **GZ-793A** disrupts this process.

The primary application of **GZ-793A** in research has been to counteract the neurochemical effects of methamphetamine.[1][5] Methamphetamine increases extracellular dopamine by promoting its release from synaptic vesicles via VMAT2.[7] **GZ-793A** inhibits this methamphetamine-evoked dopamine release.[1][2][9]

Studies suggest a complex interaction mechanism where **GZ-793A** binds to multiple sites on the VMAT2 protein.[2][4][9] This results in a potent inhibition of dopamine uptake and a surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[2][4][9]

The proposed signaling pathway is visualized below.





Click to download full resolution via product page

GZ-793A inhibits METH-induced dopamine efflux via VMAT2.

### **Quantitative Pharmacological Data**

The following tables summarize the key binding affinities and functional potencies of **GZ-793A** from various in vitro and ex vivo experiments.



| Target Interaction         | Assay                                                 | Value                      | Reference |
|----------------------------|-------------------------------------------------------|----------------------------|-----------|
| VMAT2                      | Inhibition of [³H]dopamine uptake                     | K <sub>i</sub> = 29 nM     | [7][8]    |
| VMAT2 (DTBZ site)          | Inhibition of<br>[³H]dihydrotetrabenazi<br>ne binding | K <sub>i</sub> = 8.29 μM   | [7]       |
| VMAT2 (High-affinity site) | GZ-793A-evoked [³H]dopamine release                   | EC <sub>50</sub> = 15.5 nM | [2][4][9] |
| VMAT2 (Low-affinity site)  | GZ-793A-evoked [³H]dopamine release                   | EC <sub>50</sub> = 29.3 μM | [2][4][9] |
| hERG Channel               | Inhibition of [3H]dofetilide binding                  | K <sub>i</sub> ≈ 800 nM    | [1]       |
| hERG Channel               | Inhibition of current flow                            | IC <sub>50</sub> ≈ 70 nM   | [1]       |
|                            |                                                       |                            |           |
| Functional Inhibition      | Assay                                                 | Value                      | Reference |
| Inhibition of METH effects | Schild Regression (vs. METH-evoked [³H]DA release)    | Slope = $0.49 \pm 0.08$    | [2][4]    |

## **Experimental Protocols**

Detailed methodologies for key experiments involving **GZ-793A** are outlined below.

# [<sup>3</sup>H]Dopamine Release from Isolated Striatal Synaptic Vesicles

This assay measures the ability of **GZ-793A** to evoke dopamine release from synaptic vesicles and to inhibit methamphetamine-induced release.

 Vesicle Preparation: Striata from male Sprague-Dawley rats are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptic vesicles, which are then







resuspended.

- [3H]Dopamine Loading: Vesicles are incubated with [3H]dopamine to allow for uptake via VMAT2.
- Release Assay: The [<sup>3</sup>H]dopamine-loaded vesicles are exposed to various concentrations of **GZ-793A**, methamphetamine, or a combination.
- Measurement: The reaction is stopped by rapid filtration, and the amount of [3H]dopamine remaining in the vesicles is quantified using liquid scintillation spectrometry. The amount released is calculated relative to control conditions.
- Data Analysis: Concentration-response curves are generated using non-linear regression to determine EC<sub>50</sub> values for release. For inhibition experiments, Schild analysis is used to determine the nature of the antagonism.[2][9]

The workflow for this experimental protocol is illustrated in the diagram below.





Click to download full resolution via product page

Workflow for the vesicular [3H]dopamine release assay.

#### **Methamphetamine Self-Administration in Rats**

This behavioral assay assesses the potential of **GZ-793A** to serve as a therapeutic agent for methamphetamine addiction.

- Animal Model: Adult male Sprague-Dawley rats are used.[8]
- Surgery: Rats are surgically implanted with intravenous catheters to allow for selfadministration of drugs.



- Training: Rats are trained to press a lever to receive an infusion of methamphetamine.
   Sessions continue until a stable pattern of self-administration is established.
- Drug Administration: Prior to a test session, rats are administered **GZ-793A**, typically via oral (p.o.) or subcutaneous (s.c.) routes, at various doses (e.g., 30-240 mg/kg, p.o.).[6][8]
- Testing: The number of lever presses and methamphetamine infusions are recorded during the session. The effect of GZ-793A is compared to a vehicle control.
- Data Analysis: The total number of infusions is analyzed using statistical methods like ANOVA to determine if GZ-793A significantly reduces methamphetamine self-administration.
   [6]

### Off-Target Effects and Clinical Potential

While **GZ-793A** shows high selectivity for VMAT2 over dopamine and serotonin transporters, it has been found to interact with human-ether-a-go-go related gene (hERG) channels.[1] It inhibited [3H]dofetilide binding to hERG channels with an affinity of approximately 800 nM and inhibited hERG channel current with an IC50 of about 70 nM.[1] This interaction suggests a potential for inducing ventricular arrhythmias, which has halted its development as a pharmacotherapy for methamphetamine use disorders.[1][5]

Despite this liability, **GZ-793A** remains a valuable research tool for understanding VMAT2 function and serves as a lead compound for the development of future VMAT2 inhibitors with improved safety profiles.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. GZ-793A inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. GZ-793A, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. GZ-793A inhibits the neurochemical effects of methamphetamine via a selective interaction with the vesicular monoamine transporter-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral administration of GZ-793A, a VMAT2 inhibitor, decreases methamphetamine selfadministration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GZ-793A, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the chemical structure of GZ-793A].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607905#what-is-the-chemical-structure-of-gz-793a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com